Cas no 1805492-82-3 (Methyl 2-cyano-4-(difluoromethyl)-5-iodopyridine-3-carboxylate)

Methyl 2-cyano-4-(difluoromethyl)-5-iodopyridine-3-carboxylate 化学的及び物理的性質
名前と識別子
-
- Methyl 2-cyano-4-(difluoromethyl)-5-iodopyridine-3-carboxylate
-
- インチ: 1S/C9H5F2IN2O2/c1-16-9(15)7-5(2-13)14-3-4(12)6(7)8(10)11/h3,8H,1H3
- InChIKey: JSDMSIOUAGGEIC-UHFFFAOYSA-N
- SMILES: IC1=CN=C(C#N)C(C(=O)OC)=C1C(F)F
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 6
- 重原子数量: 16
- 回転可能化学結合数: 3
- 複雑さ: 318
- トポロジー分子極性表面積: 63
- XLogP3: 2
Methyl 2-cyano-4-(difluoromethyl)-5-iodopyridine-3-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029040997-1g |
Methyl 2-cyano-4-(difluoromethyl)-5-iodopyridine-3-carboxylate |
1805492-82-3 | 97% | 1g |
$1,549.60 | 2022-04-01 |
Methyl 2-cyano-4-(difluoromethyl)-5-iodopyridine-3-carboxylate 関連文献
-
Dilidaer Yusufu,Ri Han,Andrew Mills Analyst, 2020,145, 4124-4129
-
Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
-
Sara M. Butterfield,Julius Rebek Jr. Chem. Commun., 2007, 1605-1607
-
Yanying Rao,Qingfeng Chen,Fanjuan Kong,Jian Dong,Weiping Qian Anal. Methods, 2011,3, 1969-1974
-
Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
-
Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
-
Chunyang Geng,Lujun Pan,Bo Liu J. Mater. Chem. B, 2020,8, 1405-1410
-
Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
Methyl 2-cyano-4-(difluoromethyl)-5-iodopyridine-3-carboxylateに関する追加情報
Recent Advances in the Application of Methyl 2-cyano-4-(difluoromethyl)-5-iodopyridine-3-carboxylate (CAS: 1805492-82-3) in Chemical Biology and Pharmaceutical Research
Methyl 2-cyano-4-(difluoromethyl)-5-iodopyridine-3-carboxylate (CAS: 1805492-82-3) has emerged as a key intermediate in the synthesis of biologically active compounds, particularly in the development of novel kinase inhibitors and antiviral agents. Recent studies have highlighted its utility in medicinal chemistry due to its unique structural features, including the difluoromethyl and iodo substituents, which enhance its reactivity and potential for further functionalization. This research brief consolidates the latest findings on this compound, focusing on its synthetic applications, mechanism of action, and therapeutic potential.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers demonstrated the efficacy of Methyl 2-cyano-4-(difluoromethyl)-5-iodopyridine-3-carboxylate as a precursor in the synthesis of potent EGFR (Epidermal Growth Factor Receptor) inhibitors. The study emphasized the compound's role in facilitating the introduction of fluorine atoms into the target molecules, thereby improving their metabolic stability and binding affinity. The researchers employed a combination of palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution to achieve high yields and selectivity.
Another significant application of this compound was reported in the field of antiviral drug discovery. A 2022 study in Bioorganic & Medicinal Chemistry Letters detailed its use in the synthesis of pyridine-based analogs with activity against RNA viruses, including SARS-CoV-2. The difluoromethyl group was found to enhance the lipophilicity of the resulting compounds, leading to improved cellular uptake and antiviral efficacy. The study also highlighted the importance of the iodo substituent in enabling further derivatization via metal-catalyzed reactions.
Recent advancements in synthetic methodologies have further expanded the utility of Methyl 2-cyano-4-(difluoromethyl)-5-iodopyridine-3-carboxylate. For instance, a 2023 preprint on ChemRxiv described a novel one-pot synthesis protocol that reduces the number of purification steps and improves overall yield. This development is particularly relevant for large-scale pharmaceutical production, where efficiency and cost-effectiveness are critical considerations.
Despite these promising developments, challenges remain in optimizing the pharmacokinetic properties of derivatives derived from this compound. Ongoing research is focused on addressing issues such as metabolic stability and off-target effects. Future directions include the exploration of prodrug strategies and the development of targeted delivery systems to enhance therapeutic outcomes.
In conclusion, Methyl 2-cyano-4-(difluoromethyl)-5-iodopyridine-3-carboxylate (CAS: 1805492-82-3) represents a versatile building block in medicinal chemistry with demonstrated applications in kinase inhibitor and antiviral drug development. Continued research into its synthetic utility and biological activity is expected to yield further innovations in the pharmaceutical industry.
1805492-82-3 (Methyl 2-cyano-4-(difluoromethyl)-5-iodopyridine-3-carboxylate) Related Products
- 941983-36-4(N-{4-6-(4-methylpiperazin-1-yl)pyridazin-3-ylphenyl}-3-nitrobenzamide)
- 1798398-57-8(9-(4-Dimethylamino-phenyl)-3,7-dimethyl-nona-2,4,6,8-tetraenenitrile)
- 2034526-73-1(2-chloro-6-fluoro-N-[2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl]benzamide)
- 1805270-07-8(3-Chloro-2-(difluoromethyl)-5-iodo-6-methylpyridine)
- 2228814-04-6(5-(trifluoromethyl)pyridin-2-ylmethyl sulfamate)
- 117068-07-2((dimethylamino)(1-methyl-1H-pyrrol-2-yl)acetonitrile)
- 379239-63-1(N,N'-bis(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanediamide)
- 17579-99-6(Methyltriphenoxyphosphonium iodide)
- 2138121-60-3(4-Ethyl-1-(thiophen-2-yl)cyclohex-2-en-1-ol)
- 638141-76-1(6-{3-5-methyl-2-(propan-2-yl)phenoxypropyl}-6H-indolo2,3-bquinoxaline)




